A Comprehensive Technical Guide to the Synthesis of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one
A Comprehensive Technical Guide to the Synthesis of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one
Abstract
The 2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds and pharmaceutical agents. Its derivatives are noted for a wide range of biological activities, including anti-inflammatory and antinociceptive effects.[1] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity, making fluorinated heterocycles particularly valuable in drug design.[2] This guide provides an in-depth, scientifically grounded pathway for the synthesis of a specific C-3 functionalized derivative, 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one. We will detail a robust, two-stage synthetic strategy, beginning with the construction of the 5-fluorooxindole core from commercially available precursors, followed by a regioselective C-3 alkylation. This document explains the causality behind procedural choices, provides detailed experimental protocols, and is intended for researchers, chemists, and professionals in the field of drug development.
Introduction: The Significance of the 5-Fluorooxindole Scaffold
The oxindole (1,3-dihydroindol-2-one) nucleus is a cornerstone in the development of therapeutic agents. Its rigid, bicyclic structure provides a versatile template for introducing functional groups in a well-defined three-dimensional space. Derivatives of this scaffold have been investigated for a multitude of applications, including as α-glucosidase inhibitors for diabetes treatment and as antidepressive agents.[3][4][5] The target molecule, 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one, combines three key pharmacophoric elements:
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The Oxindole Core: Provides the fundamental structure for biological interaction.
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The 5-Fluoro Substituent: The presence of fluorine at the C-5 position can modulate the electronic properties of the aromatic ring and improve pharmacokinetic properties such as lipophilicity and metabolic resistance.[2]
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The C-3 Hydroxybutyl Chain: Functionalization at the C-3 position is crucial for the bioactivity of many oxindole derivatives. The flexible 4-hydroxybutyl chain introduces a key hydrogen bond donor and can serve as a vector for exploring protein binding pockets or as a handle for further chemical modification.
This guide delineates a logical and efficient synthetic pathway, designed to provide reliable access to this valuable compound for research and development purposes.
Retrosynthetic Analysis and Strategy
The synthesis is logically approached in a two-part strategy. The primary disconnection is at the C3-C bond of the butyl side chain, leading back to the 5-fluorooxindole core and a suitable four-carbon electrophile. The 5-fluorooxindole core itself can be disconnected via cyclization, leading back to a substituted aniline precursor.
Caption: Workflow for the synthesis of the 5-Fluorooxindole core.
Mechanism and Experimental Rationale
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Formation of 4-Fluoroisonitrosoacetanilide: The synthesis begins with the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride. This reaction forms an intermediate oxime, which serves as the precursor for the subsequent cyclization step.
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Cyclization to 5-Fluoroisatin: The isonitrosoacetanilide derivative is treated with concentrated sulfuric acid. The strong acid protonates the intermediate, facilitating an electrophilic aromatic substitution reaction where the aniline nitrogen attacks the electrophilic carbon, leading to cyclization and the formation of the 5-fluoroisatin ring system.
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Wolff-Kishner-Huang Minlon Reduction: 5-Fluoroisatin is then reduced to 5-fluorooxindole. The Wolff-Kishner reduction is a classic and highly effective method for converting a ketone to a methylene group. [6]Hydrazine hydrate reacts with the C-3 ketone of the isatin to form a hydrazone, which, upon heating in the presence of a base, eliminates nitrogen gas to yield the desired 5-fluorooxindole. [6]
Detailed Experimental Protocol: Synthesis of 5-Fluorooxindole[6]
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Step 1a: Synthesis of 4-Fluoroisonitrosoacetanilide
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To a flask, add chloral hydrate (10.0 g, 60.4 mmol) and water (120 mL).
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Add anhydrous sodium sulfate (7.5 g) and a solution of 4-fluoroaniline (6.7 g, 60.3 mmol) in 6M HCl (10 mL).
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Add a solution of hydroxylamine hydrochloride (13.2 g, 189.9 mmol) in water (60 mL).
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Heat the mixture to reflux and maintain for 5-10 minutes until a yellow precipitate forms.
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Cool the mixture in an ice bath and collect the solid by vacuum filtration. Wash with cold water and dry to yield 4-fluoroisonitrosoacetanilide.
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Step 1b: Synthesis of 5-Fluoroisatin
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Carefully add concentrated sulfuric acid (60 mL) to a beaker and heat to 60-70 °C.
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In small portions, add the dried 4-fluoroisonitrosoacetanilide (9.1 g, 49.9 mmol) to the warm acid, ensuring the temperature does not exceed 80 °C.
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After the addition is complete, heat the mixture to 85 °C for 10 minutes.
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Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g).
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Allow the ice to melt, and collect the resulting orange-red precipitate by vacuum filtration. Wash thoroughly with cold water and dry to obtain 5-fluoroisatin.
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Step 1c: Synthesis of 5-Fluorooxindole
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To a flask equipped with a thermometer and reflux condenser, add 5-fluoroisatin (4.60 g, 27.9 mmol), hydrazine hydrate (80%, 19.3 mL, 386 mmol), and water (19.3 mL).
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Heat the reaction mixture in an oil bath at 140 °C for 6 hours.
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Cool the mixture to room temperature and carefully acidify to pH 2 with 2M HCl.
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Stir the mixture at room temperature for 12 hours.
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Collect the brownish-gray solid by vacuum filtration and wash with water.
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The aqueous filtrate can be extracted with ethyl acetate (3 x 30 mL) to recover additional product.
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Combine the solid portions and dry under vacuum to yield 5-fluorooxindole.
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| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) |
| 5-Fluorooxindole | C₈H₆FNO | 151.14 | 143-147 |
Table 1: Physical and Chemical Properties of 5-Fluorooxindole.[1][7][8]
Part 2: C-3 Alkylation and Deprotection
The key challenge in this step is achieving regioselective alkylation at the C-3 position over the more acidic N-1 position. While N-alkylation is common, C-3 alkylation can be achieved by forming the corresponding enolate with a strong, non-nucleophilic base and reacting it with a suitable electrophile.
Mechanism and Experimental Rationale
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Enolate Formation: 5-Fluorooxindole is treated with a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The base abstracts the proton from the C-3 position, which is acidic due to the adjacent carbonyl group, forming a resonance-stabilized enolate. While the N-H proton is more acidic, careful choice of base, temperature, and order of addition can favor the formation of the C-3 anion.
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Choice of Alkylating Agent: To introduce the 4-hydroxybutyl chain, direct use of 4-bromobutanol is ill-advised as the free hydroxyl group can interfere with the strong base. Therefore, a protected version is required. 4-bromo-1-(tert-butyldimethylsilyloxy)butane is an excellent choice. The tert-butyldimethylsilyl (TBDMS) group is robust to the basic conditions of the alkylation but can be easily removed later.
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Nucleophilic Substitution (Sₙ2): The generated enolate acts as a nucleophile, attacking the electrophilic carbon of the alkyl bromide in a classic Sₙ2 reaction. This forms the new carbon-carbon bond at the C-3 position.
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Deprotection: The final step is the removal of the TBDMS protecting group. This is typically achieved under mild acidic conditions or, more commonly, using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF. The fluoride ion has a very high affinity for silicon, leading to clean and efficient cleavage of the Si-O bond to reveal the desired primary alcohol.
Detailed Experimental Protocol: Synthesis of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one
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Step 2a: C-3 Alkylation
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In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 5-fluorooxindole (1.51 g, 10.0 mmol) in anhydrous THF (50 mL).
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Cool the solution to 0 °C in an ice bath.
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Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) in small portions.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt may be observed.
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Cool the reaction mixture to 0 °C again.
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Add a solution of 4-bromo-1-(tert-butyldimethylsilyloxy)butane (2.83 g, 10.5 mmol) in anhydrous THF (10 mL) dropwise via a syringe.
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Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
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Monitor the reaction by TLC (e.g., using a 3:1 mixture of petroleum ether/ethyl acetate).
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
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Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude TBDMS-protected intermediate.
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Step 2b: Deprotection
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Dissolve the crude intermediate from the previous step in THF (40 mL).
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Add a 1.0 M solution of TBAF in THF (12.0 mL, 12.0 mmol) to the solution at room temperature.
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Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.
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Once the starting material is consumed, concentrate the mixture under reduced pressure.
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Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
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Purify the crude solid by silica gel column chromatography (eluent: gradient of hexane/ethyl acetate) to afford pure 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one as a solid.
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Summary and Conclusion
This guide has outlined a comprehensive and robust two-part synthetic pathway for 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one. The strategy relies on established and high-yielding reactions, beginning with the construction of the 5-fluorooxindole core via a Sandmeyer-type cyclization and Wolff-Kishner reduction. The subsequent regioselective C-3 alkylation is achieved through careful selection of a strong base and a protected alkylating agent to ensure high efficiency and minimize side reactions. The final deprotection step cleanly yields the target molecule. This methodology provides a reliable and scalable route for obtaining this valuable compound for further investigation in medicinal chemistry and drug discovery programs.
References
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